molecular formula C10H11ClO4 B15176026 4-Chloro-2',4',6'-trihydroxybutyrophenone CAS No. 85614-45-5

4-Chloro-2',4',6'-trihydroxybutyrophenone

Cat. No.: B15176026
CAS No.: 85614-45-5
M. Wt: 230.64 g/mol
InChI Key: PNKGFYFCYXMKCN-UHFFFAOYSA-N
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Description

4-Chloro-2’,4’,6’-trihydroxybutyrophenone is a chemical compound with the molecular formula C10H11ClO4 It is known for its unique structure, which includes a chlorinated phenyl ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone typically involves the chlorination of a phenolic precursor followed by the introduction of a butyrophenone moiety. One common method includes the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,4’,6’-trihydroxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of chlorinated quinones.

    Reduction: Formation of chlorinated alcohols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-Chloro-2’,4’,6’-trihydroxybutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Similar in structure but with three chlorine atoms instead of one.

    4-Chloro-2,6-dihydroxyacetophenone: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

4-Chloro-2’,4’,6’-trihydroxybutyrophenone is unique due to its specific arrangement of hydroxyl groups and the presence of a butyrophenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

85614-45-5

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

4-chloro-1-(2,4,6-trihydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H11ClO4/c11-3-1-2-7(13)10-8(14)4-6(12)5-9(10)15/h4-5,12,14-15H,1-3H2

InChI Key

PNKGFYFCYXMKCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)CCCCl)O)O

Origin of Product

United States

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